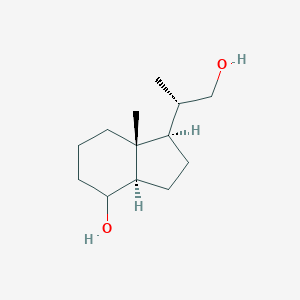

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

Overview

Description

The compound (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol is a complex organic molecule with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol typically involves several steps, starting from simpler organic molecules. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a cyclohexanone derivative.

Cyclization: The cyclohexanone derivative undergoes a cyclization reaction to form the indene structure.

Hydroxylation: The indene structure is then hydroxylated at specific positions to introduce the hydroxy groups.

Chiral Resolution: The resulting mixture of stereoisomers is subjected to chiral resolution techniques to isolate the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.

Catalysis: Employing catalysts to improve the efficiency and selectivity of the reactions.

Purification: Using advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces different alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple chiral centers and functional groups allows for the design of molecules with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions are of interest for developing efficient manufacturing processes.

Mechanism of Action

The mechanism by which (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

Receptor Interaction: It may bind to receptors on cell surfaces, triggering signaling pathways that lead to physiological responses.

Pathway Modulation: The compound could modulate various cellular pathways, influencing processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-one: A similar compound with a ketone group instead of a hydroxy group.

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-amine: A derivative with an amine group.

Uniqueness

The uniqueness of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol, commonly referred to as Inhoffen Lythgoe diol, is a bicyclic compound with significant biological activity. Its molecular formula is C13H24O2, and it has a molecular weight of approximately 212.33 g/mol. This compound has drawn attention for its potential applications in various fields, particularly in pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| CAS Number | 79918-70-0 |

| Boiling Point | 317.4 ± 10 °C |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound. In vitro assays indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

Aromatase Inhibition

The compound has also been evaluated for its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. Aromatase inhibitors are crucial in treating hormone-sensitive cancers such as breast cancer. The dual-targeting mechanism of this compound makes it a promising candidate for further development.

Microtubule Disruption

Research indicates that this compound disrupts microtubule dynamics, which is essential for mitosis. This disruption leads to the formation of multinucleated cells—a hallmark of mitotic catastrophe—thereby enhancing its potential as an anticancer agent.

Study 1: Antiproliferative Activity

In a study published in Cancer Research, this compound was tested against several breast cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 52 |

| MDA-MB-231 | 74 |

The study concluded that the compound effectively inhibits cell growth and induces apoptosis in these cell lines.

Study 2: Aromatase Inhibition

Another investigation focused on the aromatase inhibitory activity of the compound. It was found to significantly reduce estrogen levels in vitro, suggesting its potential use in hormone-dependent cancers.

Properties

IUPAC Name |

(1R,3aR,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12?,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPRYXDIHQLGH-OCIKQUFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol affect its activity against Helicobacter pylori?

A1: Research indicates that the presence of an alkyl group in the structure of certain indene compounds is crucial for their interaction with the Helicobacter pylori membrane. Specifically, these compounds exhibit selective disruption of dimyristoyl-phosphatidylethanolamine (di-14:0 PtdEtn) vesicles, a key component of the H. pylori membrane. [] this compound lacks this crucial alkyl group. Consequently, it did not disrupt the di-14:0 PtdEtn vesicles and demonstrated almost no bactericidal effect against H. pylori. [] This suggests that the alkyl group plays a critical role in the compound's ability to target and disrupt the bacterial membrane, leading to bacterial death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.